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Compound of Interest

Compound Name: 5-Chloro-1H-indene

CAS No.: 3970-51-2

Cat. No.: B1591393 Get Quote

Executive Summary & Compound Identity
5-Chloro-1H-indene is a halogenated bicyclic hydrocarbon consisting of a benzene ring fused

to a cyclopentadiene ring, substituted with a chlorine atom at the 5-position.[1][2][3] It serves as

a vital building block in ligand synthesis for organometallic chemistry (e.g., ansa-metallocenes)

and medicinal chemistry.

Property Data

IUPAC Name 5-Chloro-1H-indene

CAS Registry Number 3970-51-2

Molecular Formula C₉H₇Cl

Molecular Weight 150.60 g/mol

Appearance Colorless to pale yellow oil

Solubility
Soluble in CDCl₃, C₆D₆, Acetone-d₆; Insoluble in

water
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Understanding the synthetic origin is crucial for impurity profiling in spectroscopic analysis. 5-
Chloro-1H-indene is typically synthesized via the reduction of 5-chloro-1-indanone followed by

acid-catalyzed dehydration.

Synthetic Workflow
The following Graphviz diagram illustrates the standard preparation route and the numbering

scheme used for NMR assignment.

Numbering Scheme
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Indene Numbering:
1, 2, 3 = Cyclopentadiene ring

4, 5, 6, 7 = Benzene ring
(Cl at pos 5)

Click to download full resolution via product page

Caption: Synthesis of 5-Chloro-1H-indene via reduction-dehydration sequence.

Mass Spectrometry (MS) Data
Methodology: Electron Impact (EI), 70 eV.[4]

The mass spectrum of 5-Chloro-1H-indene is characterized by a distinct molecular ion cluster

due to the chlorine isotope signature (

Cl :

Cl ≈ 3:1) and a base peak resulting from the formation of the stable indenyl cation.
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m/z (Mass-to-

Charge)
Relative Intensity Ion Assignment Mechanistic Origin

150 48% [M]⁺ (³⁵Cl) Molecular Ion (Parent)

152 13% [M+2]⁺ (³⁷Cl)
³⁷Cl Isotope Peak

(approx. 1/3 of M⁺)

115 100% (Base) [M – Cl]⁺

Loss of Cl radical to

form the Indenyl

Cation (highly stable

aromatic system)

113 ~10-15% [M – HCl]⁺

Loss of HCl

(Dehydrohalogenation

)

89 <10% [C₇H₅]⁺
Further fragmentation

of the indenyl ring

Diagnostic Insight: The presence of the 150/152 cluster confirms the monochlorinated nature.

The dominant peak at m/z 115 is diagnostic for the indene skeleton, representing the

aromatized indenyl cation formed after halogen loss.

Infrared Spectroscopy (IR) Data
Methodology: Neat film on NaCl/KBr plates.

The IR spectrum distinguishes the aromatic/vinyl C-H stretches and the specific C-Cl stretch.
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Frequency (cm⁻¹) Vibration Mode Assignment / Notes

3066 ν(C-H)
Aromatic and Vinyl C-H

stretching (w)

2892 ν(C-H)
Aliphatic C-H stretching of the

CH₂ at C1 (w)

1605, 1551 ν(C=C)
Aromatic ring breathing and

alkene C=C stretch

1460, 1390 δ(C-H) In-plane bending

805 ν(C-Cl)
Diagnostic: Aryl chloride

stretch (s)

700-750 γ(C-H)

Out-of-plane bending (oop),

indicative of substitution

pattern

Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

¹H NMR (Proton NMR)
The ¹H NMR spectrum displays a characteristic pattern for the indene system: a methylene

doublet at C1, two vinyl protons (C2, C3), and an aromatic region showing the 5-chloro

substitution pattern (1,2,4-trisubstituted benzene ring logic).
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Shift (δ, ppm) Multiplicity Integration Assignment

Coupling

Constants (J,

Hz)

3.34 - 3.38 s (or broad d) 2H H-1 (Methylene)

Small allylic

coupling to H-

2/H-3

6.55 - 6.60 dt 1H H-2 (Vinyl)
J₁₂ ≈ 2.0, J₂₃ ≈

5.5

6.85 - 6.90 dt 1H H-3 (Vinyl)
J₂₃ ≈ 5.5, J₁₃ ≈

2.0

7.20 - 7.25 dd 1H H-6 (Aromatic)
J₆₇ ≈ 8.0, J₄₆ ≈

2.0 (Ortho/Meta)

7.35 - 7.40 d 1H H-4 (Aromatic)

J₄₆ ≈ 2.0 (Meta

to Cl, Ortho to

Bridgehead)

7.40 - 7.45 d 1H H-7 (Aromatic)
J₆₇ ≈ 8.0 (Ortho

to H6)

Structural Logic:

H-4: Appears as a doublet (meta coupling only) or singlet because it is flanked by the

bridgehead carbon (C3a) and the chlorine-substituted carbon (C5).

H-6: Appears as a doublet of doublets (dd) due to ortho coupling with H-7 and meta coupling

with H-4.

H-7: Appears as a doublet (d) due to ortho coupling with H-6.

¹³C NMR (Carbon-13 NMR)
The ¹³C spectrum should show 9 distinct signals: 1 methylene, 5 methine (CH), and 3

quaternary carbons.
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Shift (δ, ppm) Type Assignment Notes

38.5 CH₂ C-1
Allylic/Benzylic

methylene

120.0 - 126.0 CH C-4, C-6, C-7 Aromatic CH signals

130.0 - 132.0 CH C-2 Vinyl CH

133.0 - 135.0 CH C-3 Vinyl CH

~130.0 C_quat C-5 C-Cl (Ipso carbon)

143.0 - 146.0 C_quat C-3a, C-7a Bridgehead carbons

Experimental Protocols
Protocol 1: NMR Sample Preparation

Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 10–15 mg of 5-Chloro-1H-indene in 0.6 mL of solvent.

Filtration: Filter the solution through a cotton plug into a standard 5 mm NMR tube to remove

suspended solids (e.g., polymerized material).

Acquisition: Run ¹H NMR with at least 16 scans and ¹³C NMR with at least 512 scans to

resolve quaternary carbons.

Protocol 2: GC-MS Analysis
Column: HP-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program: 60°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).

Inlet: Split mode (50:1), 250°C.

Detection: EI Source (70 eV), Scan range 40–300 amu.
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Expected Retention: 5-Chloroindene elutes slightly later than unsubstituted indene due to the

heavier Cl atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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